

In-Depth Technical Guide: Thalidomide 4'-ether-PEG2-azide

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Compound of Interest

Compound Name: *Thalidomide 4'-ether-PEG2-azide*

Cat. No.: *B12368511*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide 4'-ether-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery. This heterobifunctional molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide group. The azide functionality allows for the straightforward conjugation to a target protein ligand via click chemistry, creating a complete PROTAC molecule. This guide provides a detailed overview of the available technical data, a plausible synthesis protocol, and relevant pathway and workflow diagrams for the use of **Thalidomide 4'-ether-PEG2-azide** in research and development.

Data Presentation

As of the latest literature search, specific experimental NMR and mass spectrometry data for **Thalidomide 4'-ether-PEG2-azide** has not been publicly reported in scientific journals. The data presented below is based on theoretical calculations and information from commercial suppliers.

Table 1: Physicochemical and Mass Spectrometry Data for **Thalidomide 4'-ether-PEG2-azide**

| Property | Value |
|------------------------|---|
| Molecular Formula | C ₁₉ H ₂₁ N ₅ O ₇ |
| Molecular Weight | 431.41 g/mol |
| CAS Number | 2758431-90-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
| Theoretical Exact Mass | 431.1441 g/mol |
| [M+H] ⁺ | 432.1519 g/mol |
| [M+Na] ⁺ | 454.1338 g/mol |

Note: The mass spectrometry data is theoretical and serves as a guideline for expected results upon experimental analysis.

Experimental Protocols

The following protocols describe a plausible synthetic route to **Thalidomide 4'-ether-PEG2-azide** based on established chemical principles, including the synthesis of a key intermediate, 4-hydroxythalidomide, and its subsequent etherification.

Protocol 1: Synthesis of 4-Hydroxythalidomide

This two-step protocol outlines the synthesis of the 4-hydroxythalidomide intermediate.

Step 1: Synthesis of 4-Hydroxyphthalic Anhydride This step is not detailed here as 4-hydroxyphthalic acid is commercially available. The conversion of the diacid to the anhydride can be achieved by heating with acetic anhydride.

Step 2: Condensation with 3-Aminoglutarimide Hydrochloride

- **Reaction Setup:** In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.

- **Condensation:** Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-water.
- **Purification:** Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxythalidomide as a solid.

Protocol 2: Synthesis of Thalidomide 4'-ether-PEG2-azide

This protocol describes the Williamson ether synthesis to couple 4-hydroxythalidomide with a PEG2-azide linker.

- **Reaction Setup:** To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq).
- **Addition of Linker:** To the stirred suspension, add 1-(2-azidoethoxy)-2-(2-tosyloxyethoxy)ethane (1.2 eq). The synthesis of this tosylated PEG2-azide linker from commercially available starting materials is a standard procedure.
- **Reaction:** Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
- **Work-up:** Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield **Thalidomide 4'-ether-PEG2-azide**.

Protocol 3: NMR and Mass Spectrometry Characterization

1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: The resulting spectra should be consistent with the structure of **Thalidomide 4'-ether-PEG2-azide**. Key expected signals would include those for the phthalimide and glutarimide protons, as well as the characteristic signals for the PEG linker protons.

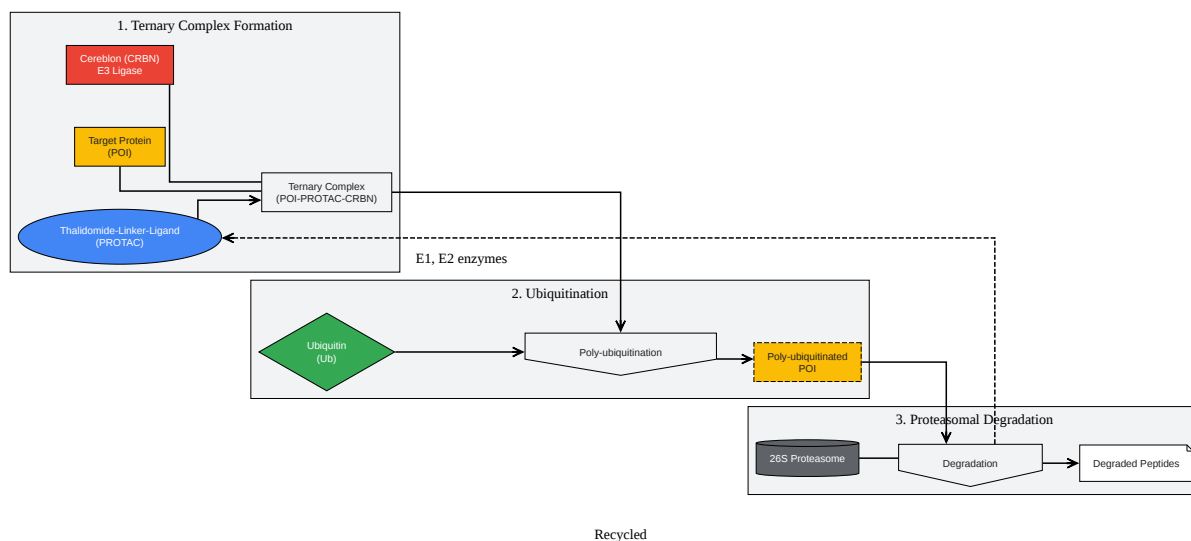
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Data Analysis: The measured mass of the protonated molecule ($[M+H]^+$) should correspond to the theoretical exact mass of 432.1519 g/mol .

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the mechanism of action for a PROTAC derived from **Thalidomide 4'-ether-PEG2-azide**.

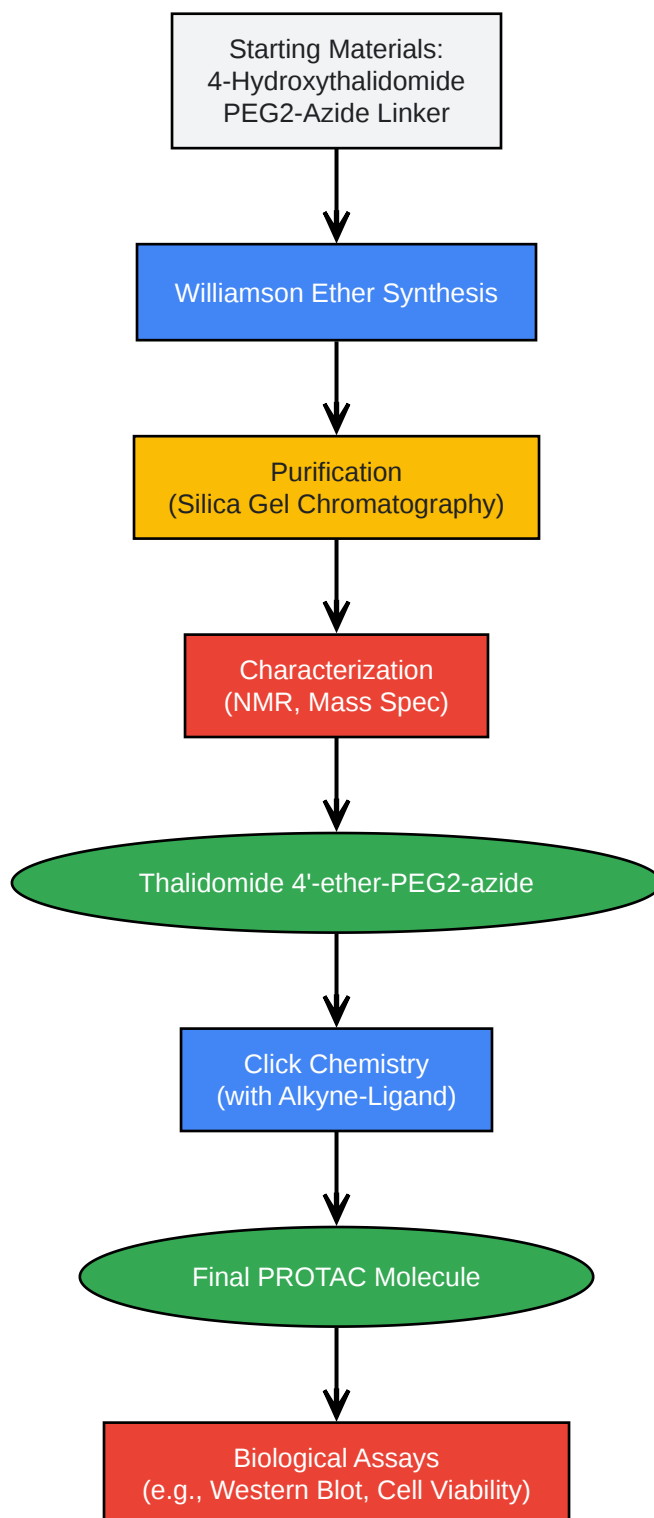


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Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of **Thalidomide 4'-ether-PEG2-azide** and its subsequent use in PROTAC assembly.



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Caption: Synthesis and application workflow for **Thalidomide 4'-ether-PEG2-azide**.

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